Undec-1-en-6-one

Description

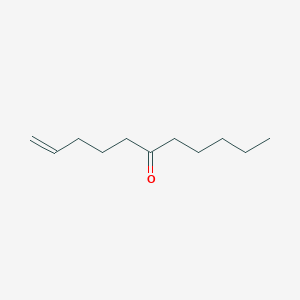

Undec-1-en-6-one (CAS 71898-12-9) is an organic compound with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol. Its IUPAC name reflects its structure: an 11-carbon chain with a ketone group at position 6 and a terminal double bond at position 1. Key identifiers include the SMILES string CCCCC(=O)CCCC=C and InChIKey UVICMAZHYMEBNS-UHFFFAOYSA-N .

The compound is a liquid stored at +4°C and is classified under hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Its packaging includes industrial-scale options like 25-kg steel drums and 440-gallon liquid totes, indicating its use in research or industrial synthesis .

Properties

IUPAC Name |

undec-1-en-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3H,1,4-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVICMAZHYMEBNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71898-12-9 | |

| Record name | undec-1-en-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-1-en-6-one can be synthesized through several methods. One common method involves the reaction between pentenyl and hexanal. Another method includes the carbonylation of calvine . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced in bulk quantities. The production process often involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The compound is then purified through distillation or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Undec-1-en-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The alkene group can participate in addition reactions, where reagents add across the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) can add across the double bond under appropriate conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated compounds.

Scientific Research Applications

Undec-1-en-6-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of undec-1-en-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactivity is primarily due to its ketone and alkene functional groups, which can form covalent bonds with nucleophiles or participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Undecene,11,11-dimethoxy- (CAS 65405-66-5)

- Molecular formula : C₁₃H₂₆O₂

- Molecular weight : 214.34 g/mol

- Key structural differences :

- Replaces the ketone group in Undec-1-en-6-one with two methoxy (-OCH₃) groups at position 11.

- Lacks the double bond at position 1 but retains the undecene backbone.

- Hazard profile: Not explicitly stated in available data, but methoxy groups generally reduce reactivity compared to ketones.

- Applications : Methoxy derivatives are often used as intermediates in fragrance synthesis or polymer chemistry due to their stability .

Heptadec-6-en-5-one (CAS not provided)

- Molecular formula : C₁₇H₃₂O

- Molecular weight : 252.44 g/mol

- Key structural differences: A longer 17-carbon chain with a ketone at position 5 and a double bond at position 4.

- Applications : Identified as a biomarker in date palm products, suggesting biological relevance compared to this compound’s industrial applications .

Comparative Data Table

Key Research Findings

Reactivity Differences :

- The ketone group in this compound makes it more reactive toward nucleophiles (e.g., Grignard reagents) compared to methoxy-substituted derivatives, which exhibit lower electrophilicity .

- The terminal double bond in this compound allows for Diels-Alder reactions , whereas saturated analogs lack this capability .

Solubility and Stability :

- Heptadec-6-en-5-one’s insolubility in water contrasts with the moderate solubility of smaller ketones like this compound, highlighting the impact of chain length on hydrophobicity .

Safety Profiles :

- This compound’s hazard classification underscores the need for stringent handling protocols, while methoxy derivatives may pose fewer respiratory risks due to reduced volatility .

Biological Activity

Undec-1-en-6-one, a compound with the molecular formula C11H20O, is an unsaturated ketone that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential therapeutic effects, supported by various studies and research findings.

Chemical Structure and Properties

This compound features a carbon chain of eleven carbon atoms with a double bond at the first position and a ketone functional group at the sixth position. Its structure can be represented as follows:

This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study investigated its effects on several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound possesses notable inhibitory effects, suggesting its potential as a natural antimicrobial agent.

Case Study: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Bacillus subtilis | 0.75 mg/mL |

These findings highlight the compound's effectiveness against both Gram-negative and Gram-positive bacteria, indicating its broad-spectrum antimicrobial activity .

Antifungal Properties

In addition to its antibacterial effects, this compound has also shown antifungal activity. A study evaluated its efficacy against common fungal pathogens such as Aspergillus niger and Candida albicans. The compound demonstrated significant antifungal properties, with an MIC of 0.3 mg/mL against Candida albicans, suggesting its potential application in treating fungal infections .

The biological activity of this compound is believed to be linked to its ability to disrupt microbial cell membranes. The unsaturated bond in the molecule may enhance its permeability through lipid bilayers, leading to cell lysis and death in susceptible organisms. Molecular docking studies have provided insights into how this compound interacts with specific bacterial proteins, further elucidating its mechanism of action .

Therapeutic Potential

Beyond its antimicrobial and antifungal properties, this compound is being explored for potential therapeutic applications. Preliminary studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. Further research is necessary to fully understand these properties and their implications for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.